molecular formula C8H8BrNO2 B1283060 N-(4-Bromo-2-hydroxyphenyl)acetamide CAS No. 16394-40-4

N-(4-Bromo-2-hydroxyphenyl)acetamide

Cat. No.: B1283060
CAS No.: 16394-40-4
M. Wt: 230.06 g/mol
InChI Key: NGWQORXGFYPCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromo-2-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H8BrNO2. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Bromo-2-hydroxyphenyl)acetamide can be synthesized through several methods. One common approach involves the bromination of 2-hydroxyacetanilide. The reaction typically employs bromine or a bromine source in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted acetamides, quinones, and hydroxyphenylacetamides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which N-(4-Bromo-2-hydroxyphenyl)acetamide exerts its effects is primarily through its interaction with biological molecules. The bromine and hydroxyl groups play a crucial role in binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are essential for its biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(4-bromo-2-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5(11)10-7-3-2-6(9)4-8(7)12/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWQORXGFYPCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566047
Record name N-(4-Bromo-2-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16394-40-4
Record name N-(4-Bromo-2-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.